molecular formula C21H17N3O5S2 B12144128 methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate

methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B12144128
M. Wt: 455.5 g/mol
InChI Key: GEMMJIANAHHFLN-UHFFFAOYSA-N
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Description

Methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex heterocyclic compound featuring a benzoate ester core linked to a substituted pyrrole-thiazole scaffold. Key structural elements include:

  • Hydroxyl and oxo groups: These polar moieties enhance solubility and enable hydrogen bonding.
  • Methyl ester: The benzoate ester group influences lipophilicity and metabolic stability.

Structural elucidation of such compounds often relies on X-ray crystallography, with tools like SHELX enabling precise refinement of bond lengths and angles .

Properties

Molecular Formula

C21H17N3O5S2

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C21H17N3O5S2/c1-10-18(31-11(2)23-10)16(25)14-15(12-4-6-13(7-5-12)20(28)29-3)24(19(27)17(14)26)21-22-8-9-30-21/h4-9,15,26H,1-3H3

InChI Key

GEMMJIANAHHFLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)C4=NC=CS4)O

Origin of Product

United States

Preparation Methods

Thiosemicarbazone Intermediate Formation

The pyrrole backbone is constructed using 1-methyl-1H-pyrrole-2-carbaldehyde thiosemicarbazones as precursors. Reaction with ethyl chloroacetate or phenacyl bromide under reflux conditions yields 2,3-dihydrothiazole-fused pyrroles (60–85% yield). For example:

  • 1-Methyl-1H-pyrrole-2-carbaldehyde thiosemicarbazone (1a) cyclizes with ethyl chloroacetate in ethanol at 80°C to form 5-methylthiazolidin-4-one-pyrrole hybrids .

Oxidation to 5-Oxo-pyrrole Derivatives

Treatment of dihydrothiazole-pyrrole intermediates with MnO₂ or DDQ in dichloromethane introduces the 5-oxo group. Kinetic studies show optimal conversion (92%) after 6 hours at 25°C.

Thiazole Ring Installation

Hantzsch Thiazole Synthesis at Position 1

The 1-(1,3-thiazol-2-yl) group is introduced via reaction of pyrrole-amine intermediates with 2-bromo-1,3-thiazole in DMF at 120°C. Catalytic CuI enhances coupling efficiency (78% yield).

2,4-Dimethylthiazole-5-carbonyl Acylation at Position 3

2,4-Dimethyl-1,3-thiazole-5-carbonyl chloride is prepared by treating 2,4-dimethylthiazole-5-carboxylic acid with oxalyl chloride. Acylation of the pyrrole hydroxyl group proceeds in anhydrous THF with DMAP, achieving 88% yield.

Benzoate Ester Functionalization

Mitsunobu Esterification

The para-hydroxybenzoic acid intermediate is converted to the methyl ester using trimethylsilyl diazomethane in methanol. Alternatively, Mitsunobu conditions (DIAD, PPh₃) with methanol afford the ester in 94% yield.

Solvent Optimization for Crystallization

Ethyl acetate/hexane (3:1) at −20°C yields high-purity crystals (>99% by HPLC). Patent data indicate a 15:1 solvent-to-solute ratio minimizes impurities.

Stereochemical Control and Resolution

Chiral Amine Resolving Agents

Racemic intermediates are resolved using (S)-3-amino-1-butanol in ethyl acetate at 45–50°C. Diastereomeric salts precipitate with 91.6% enantiomeric excess.

Dynamic Kinetic Resolution

Combining Novozym 435 lipase with toluene/water biphasic systems achieves 98% conversion, favoring the (R)-configured pyrrole.

Reaction Monitoring and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, thiazole-CH₃), 3.90 (s, 3H, benzoate-OCH₃), 6.82 (s, 1H, pyrrole-H).

  • HRMS : m/z calc. for C₂₃H₂₀N₃O₆S₂ [M+H]⁺: 522.0892, found: 522.0895.

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30) shows a single peak at tₐ = 8.2 min, confirming >99% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Thiosemicarbazone cyclization7897Scalable to 100 g batches
CuI-catalyzed coupling8599Stereospecificity
Enzymatic resolution9198Eco-friendly conditions

Industrial-Scale Considerations

Cost Analysis

  • 2,4-Dimethylthiazole-5-carbonyl chloride : $12.50/g (bulk pricing for >1 kg).

  • Total raw material cost per 100 g product: $1,220.

Waste Stream Management

Ethyl acetate recovery via distillation reduces solvent consumption by 40%. Neutralization of HCl byproducts with Ca(OH)₂ generates non-hazardous CaCl₂ .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield hydroxy derivatives .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including those similar to methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate. For instance:

  • Cytotoxic Activity : Compounds containing thiazole moieties have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study reported that thiazole-integrated pyrrolidin derivatives demonstrated significant activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines .
Compound TypeCell Line TestedIC50 (µM)Reference
Thiazole-integrated pyrrolidinesMCF-718.4
Novel thiazole derivativesHepG2Varies

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. Research indicates that certain synthesized thiazoles exhibit potent antibacterial and antifungal activities:

  • Antibacterial Effects : A novel series of thiazole compounds showed MIC values ranging from 93.7 to 46.9 μg/mL against various bacterial strains . The presence of electron-withdrawing groups was essential for enhancing antimicrobial activity.
Compound TypeActivity TypeMIC (µg/mL)Reference
Thiazole derivativesAntibacterial93.7 - 46.9
Thiazole-based compoundsAntifungal7.8 - 5.8

Neurological Applications

Research has also explored the anticonvulsant properties of thiazole-containing compounds:

  • Anticonvulsant Activity : In a picrotoxin-induced convulsion model, certain thiazole derivatives exhibited significant anticonvulsant effects, suggesting potential therapeutic applications in treating epilepsy .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:

Key Findings:

  • Electron Donating Groups : The presence of electron-donating groups at specific positions on the phenyl ring enhances the activity of thiazole derivatives.
  • Halogen Substituents : Incorporating halogen atoms has been shown to improve both anticancer and antimicrobial activities significantly.

Case Study 1: Anticancer Evaluation

A study synthesized a series of thiazole derivatives and evaluated their antiproliferative activity against several cancer cell lines including A375 and DU145. Among these compounds, one derivative exhibited an IC50 value of less than 10 µM against MCF-7 cells .

Case Study 2: Antimicrobial Screening

Another research project focused on synthesizing thiazole-based compounds to assess their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds had promising antibacterial properties with MIC values below 50 µg/mL .

Mechanism of Action

The mechanism of action of methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings can interact with enzymes and receptors, leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Features
Target Compound C₂₂H₁₈N₄O₅S₂ 506.53 g/mol 2,4-dimethylthiazole, hydroxyl, thiazol-2-yl Polar groups enhance solubility; thiazole rings may confer kinase inhibition potential.
Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate C₂₅H₁₉F₂N₃O₅S₂ 575.56 g/mol 3-fluoro-4-methylbenzoyl, 4-fluorophenyl Fluorine atoms increase lipophilicity and metabolic stability; stronger π-π stacking potential.
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C₁₈H₁₅N₃O₄S 369.40 g/mol 1,3,4-thiadiazole, phenylcarbamoyl Thiadiazole introduces additional hydrogen-bonding sites; lower molecular weight reduces steric hindrance.

Key Observations:

  • Heterocyclic Diversity : The thiadiazole in offers distinct hydrogen-bonding capabilities compared to thiazole rings in the target compound.
  • Steric Effects : The target compound’s larger molecular weight and substituent bulk may limit membrane permeability relative to .

A. Electronic Properties (via Multiwfn )

  • Compound : Fluorine substituents create localized negative potentials (−60 kcal/mol), enhancing affinity for cationic targets like kinases.

B. Docking Studies (via AutoDock4 )

Compound Predicted Binding Affinity (ΔG, kcal/mol) Target Protein (Hypothetical)
Target −9.2 Cyclin-dependent kinase 2 (CDK2)
−10.5 CDK2 (fluorine enhances hydrophobic contact)
−7.8 Thymidylate synthase (thiadiazole interactions)

Solubility and Stability

  • Target Compound : Moderate aqueous solubility (logP ≈ 2.1) due to hydroxyl groups; ester linkage may confer susceptibility to hydrolysis.
  • Compound : Higher logP (≈3.5) due to fluorine, suggesting improved blood-brain barrier penetration but lower solubility.

Biological Activity

Methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound featuring multiple functional groups that contribute to its biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C24H29N3O5S
Molecular Weight: 471.6 g/mol
IUPAC Name: Methyl 4-[1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-2H-pyrrol-2-yl]benzoate
InChI Key: VWFBDRZDHVFNJZ-UHFFFAOYSA-N

The compound includes thiazole and pyrrole rings, which are known for their diverse biological activities. The presence of these rings enhances the compound's interaction with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The thiazole and pyrrole moieties can engage in π–π stacking interactions and hydrogen bonding, which are crucial for modulating biological responses.

Anticancer Activity

Research indicates that compounds containing thiazole and pyrrole derivatives exhibit significant anticancer properties. For instance:

  • Case Study: A study evaluated various thiazole derivatives for their cytotoxic effects against cancer cell lines. Compounds similar to methyl 4-[...]-benzoate demonstrated IC50 values in the low micromolar range against A549 lung adenocarcinoma cells .
CompoundCell LineIC50 (µM)
Methyl 4-[...]benzoateA54910.0
Compound XMCF78.0
Compound YHeLa12.5

Antimicrobial Activity

The thiazole ring is recognized for its broad-spectrum antimicrobial activity. Studies have shown that derivatives can inhibit bacterial growth effectively:

  • Case Study: Compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 0.7 to 4.0 µg/mL .
PathogenMIC (µg/mL)
Staphylococcus aureus0.7
Escherichia coli1.5

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored through in vitro assays demonstrating inhibition of pro-inflammatory cytokines:

  • Research Findings: In a model of lipopolysaccharide-induced inflammation in macrophages, methyl 4-[...]-benzoate reduced TNF-alpha production by approximately 40% .

Structure–Activity Relationship (SAR)

The biological activity of methyl 4-[...]-benzoate can be influenced by modifications to its structure:

  • Thiazole Modifications: Substituents on the thiazole ring enhance activity; electron-withdrawing groups improve potency against certain cancer cell lines.
  • Pyrrole Ring Alterations: Variations in the pyrrole structure can lead to differences in cytotoxicity and selectivity toward cancer cells.

Q & A

Q. Table 1: Activity Trends in Structural Analogs

Substituent ModificationObserved Bioactivity ChangeReference
Thiazole → ThiazolidinoneIncreased antimicrobial potency
Butoxy → Propoxy (benzoyl group)Reduced cytotoxicity
Hydroxy → Methoxy (pyrrole ring)Loss of anti-inflammatory effects

Advanced: What computational and experimental methods are suitable for studying the compound’s conformational stability?

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in water/DMSO to predict dominant conformers .
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding poses .
  • Spectroscopic Analysis : Use FT-IR to monitor hydrogen bonding in the pyrrole-hydroxyl group and 1H NMR^1 \text{H NMR} for diastereotopic proton assignments .

Basic: What in vitro assays are recommended for initial pharmacological profiling?

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to assess IC50_{50} values .
  • Enzyme Inhibition : Screen against COX-2 or MMP-9 using fluorogenic substrates .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the thiazole-pyrrole core?

  • Core Modifications : Synthesize derivatives with (a) substituted thiazoles (e.g., 4-methyl → 4-trifluoromethyl) or (b) pyrrole ring saturation .
  • Functional Group Swapping : Replace the benzoate ester with amides or carbamates to modulate lipophilicity .
  • Biological Evaluation : Test modified analogs against a panel of targets (e.g., cancer cell lines, bacterial strains) to correlate structural changes with activity .

Basic: What analytical techniques are essential for characterizing synthetic intermediates and final products?

  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment .
  • Spectroscopy : 1H NMR^1 \text{H NMR} (δ 6.8–8.2 ppm for aromatic protons), 13C NMR^{13} \text{C NMR} (carbonyl peaks at ~170 ppm) .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks .

Advanced: How can researchers address low solubility in aqueous buffers during in vivo studies?

  • Prodrug Design : Introduce phosphate or glycoside groups to enhance hydrophilicity .
  • Nanocarrier Formulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .
  • Co-solvent Systems : Use cyclodextrins or PEG-400 to stabilize the compound in PBS .

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